molecular formula C18H21ClN2O6 B6524527 2-[(pyridin-3-yl)formamido]ethyl 3,4,5-trimethoxybenzoate hydrochloride CAS No. 416842-16-5

2-[(pyridin-3-yl)formamido]ethyl 3,4,5-trimethoxybenzoate hydrochloride

Cat. No. B6524527
CAS RN: 416842-16-5
M. Wt: 396.8 g/mol
InChI Key: YLFCEULCPUINIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Pyridin-3-yl)formamido]ethyl 3,4,5-trimethoxybenzoate hydrochloride, or PFTM-HCl for short, is a compound widely used in the pharmaceutical and chemical industries. It is a derivative of a formamidine, which is a type of organic compound. PFTM-HCl is used in a variety of applications, including as an intermediate in the synthesis of pharmaceuticals, as a reagent in organic chemistry, and as a catalyst in organic synthesis.

Scientific Research Applications

PFTM-HCl has a variety of scientific research applications. It is used as an intermediate in the synthesis of pharmaceuticals, as a reagent in organic chemistry, and as a catalyst in organic synthesis. It is also used in the synthesis of peptides and peptidomimetics, as well as in the study of enzyme kinetics and protein-ligand interactions.

Mechanism of Action

PFTM-HCl acts as an inhibitor of enzymes and proteins. It binds to the active site of an enzyme or protein and prevents it from catalyzing its reaction. This inhibition is reversible, meaning that the enzyme or protein can be reactivated if the inhibitor is removed.
Biochemical and Physiological Effects
PFTM-HCl has a variety of biochemical and physiological effects. It can inhibit the activity of enzymes and proteins, which can lead to changes in metabolic pathways. It can also affect the activity of receptors and ion channels, which can lead to changes in cellular signaling.

Advantages and Limitations for Lab Experiments

PFTM-HCl has several advantages for lab experiments. It is a relatively inexpensive compound and is easy to synthesize. It is also a relatively stable compound and can be stored for long periods of time. However, it is also a toxic compound and should be handled with care.

Future Directions

There are several potential future directions for research on PFTM-HCl. One potential direction is to explore its use as a drug delivery system. Another potential direction is to further study its mechanism of action and its effects on enzymes, proteins, receptors, and ion channels. Additionally, further research could be done to explore its potential use as a catalyst in organic synthesis. Finally, further research could be done to explore its potential use as a reagent in organic chemistry.

Synthesis Methods

PFTM-HCl is synthesized through a multi-step process. The first step is the formation of a pyridine-3-formamidine from pyridine and formamide. This is done by heating pyridine and formamide together in a solvent, such as ethanol or water. The second step is the reaction of the pyridine-3-formamidine with 3,4,5-trimethoxybenzoic acid, which is done by heating the two compounds together in a solvent. The reaction forms the desired product, PFTM-HCl.

properties

IUPAC Name

2-(pyridine-3-carbonylamino)ethyl 3,4,5-trimethoxybenzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O6.ClH/c1-23-14-9-13(10-15(24-2)16(14)25-3)18(22)26-8-7-20-17(21)12-5-4-6-19-11-12;/h4-6,9-11H,7-8H2,1-3H3,(H,20,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLFCEULCPUINIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OCCNC(=O)C2=CN=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>59.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85273664
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(Nicotinamido)ethyl 3,4,5-trimethoxybenzoate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.